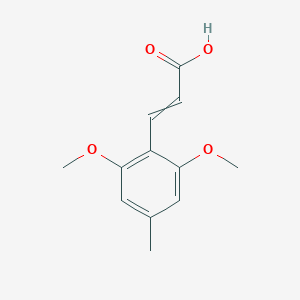methanol CAS No. 10483-04-2](/img/structure/B14722152.png)
[2-(Dimethylamino)phenyl](diphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylamino)phenylmethanol is an organic compound with the molecular formula C22H23NO It is a derivative of benzenemethanol, where the phenyl group is substituted with a dimethylamino group and two diphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)phenylmethanol typically involves the reaction of benzophenone with dimethylamine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-(Dimethylamino)phenylmethanol may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
2-(Dimethylamino)phenylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents such as chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzophenone derivatives, while reduction can produce secondary or tertiary amines.
科学的研究の応用
2-(Dimethylamino)phenylmethanol has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-(Dimethylamino)phenylmethanol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the diphenyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
Benzophenone: A related compound with similar structural features but lacking the dimethylamino group.
Diphenylmethanol: Another similar compound with two phenyl groups but without the dimethylamino substitution.
Dimethylaminobenzene: A compound with a dimethylamino group attached to a benzene ring, but without the diphenyl groups.
Uniqueness
2-(Dimethylamino)phenylmethanol is unique due to the presence of both the dimethylamino and diphenyl groups, which confer distinct chemical and physical properties
特性
CAS番号 |
10483-04-2 |
|---|---|
分子式 |
C21H21NO |
分子量 |
303.4 g/mol |
IUPAC名 |
[2-(dimethylamino)phenyl]-diphenylmethanol |
InChI |
InChI=1S/C21H21NO/c1-22(2)20-16-10-9-15-19(20)21(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-16,23H,1-2H3 |
InChIキー |
JCPSIOYVWZSJIK-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=CC=C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



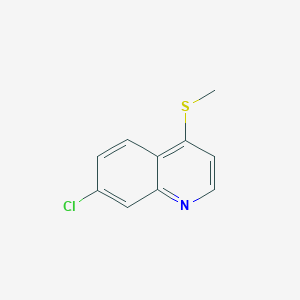
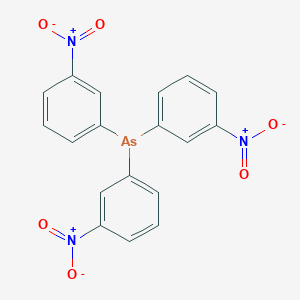

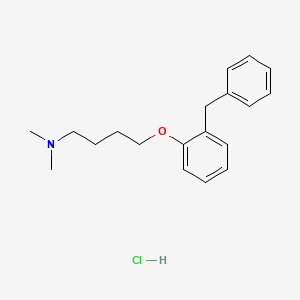
![1,3-Dioxohexahydro-1H-cyclopenta[c]furan-4,5-dicarboxylic acid](/img/structure/B14722120.png)
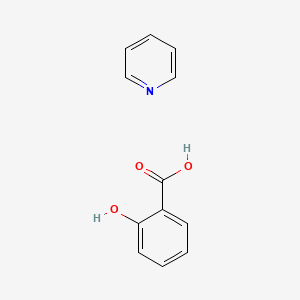
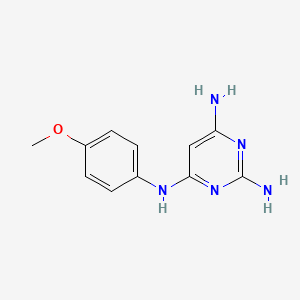

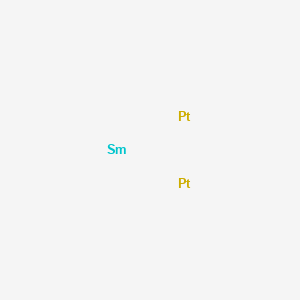
![(4As,4bs,10as,10br,11s,12as)-10b-fluoro-11-hydroxy-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2h-naphtho[2,1-f]chromene-2,8(4bh)-dione](/img/structure/B14722160.png)
![1,1-Dimethyl-2-[1-(4-nitrophenyl)ethylidene]hydrazine](/img/structure/B14722167.png)

